![molecular formula C13H20N2O3 B13981018 1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate CAS No. 257937-09-0](/img/structure/B13981018.png)
1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a pyridine ring, a hydroxypropyl group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester typically involves the reaction of 4-pyridylcarbamic acid with 2-hydroxypropylamine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Products may include ketones or aldehydes.
Reduction: Products may include piperidine derivatives.
Substitution: Products may include various substituted carbamates.
Scientific Research Applications
N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target proteins, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxypropyl)carbamic acid tert-butyl ester
- N-(2-hydroxyethyl)carbamic acid tert-butyl ester
- N-(4-pyridyl)carbamic acid tert-butyl ester
Uniqueness
N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both a hydroxypropyl group and a pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
257937-09-0 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-hydroxypropyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-9(16)7-10-8-14-6-5-11(10)15-12(17)18-13(2,3)4/h5-6,8-9,16H,7H2,1-4H3,(H,14,15,17) |
InChI Key |
KFDMGCPJARZXHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CN=C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


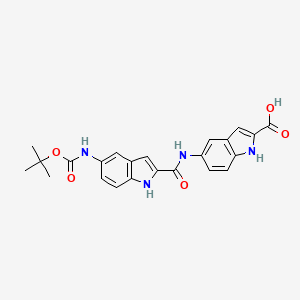
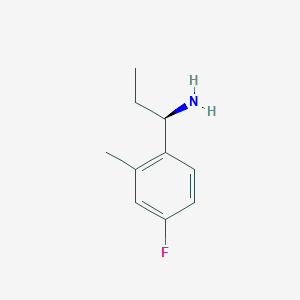


![(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)

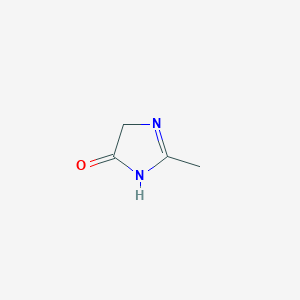
![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)
![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
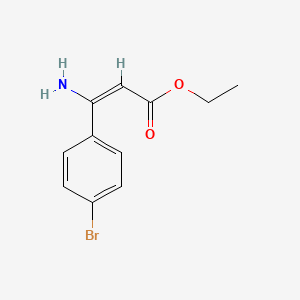

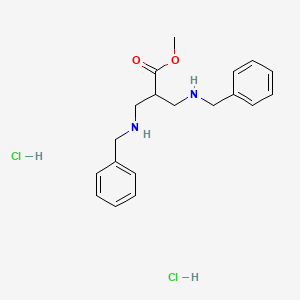
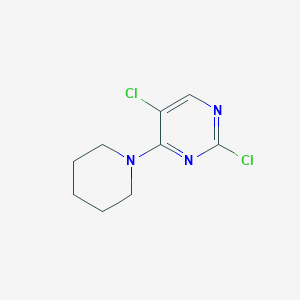
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
